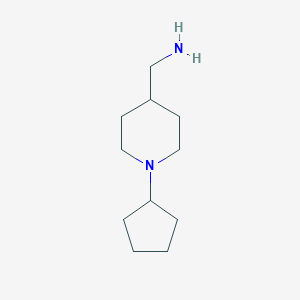

(1-cyclopentylpiperidin-4-yl)methanamine

説明

特性

IUPAC Name |

(1-cyclopentylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-9-10-5-7-13(8-6-10)11-3-1-2-4-11/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQGQSUQRLEZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390126 | |

| Record name | 1-(1-Cyclopentylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132864-60-9 | |

| Record name | 1-(1-Cyclopentylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Molecular Modeling Approaches for 1 Cyclopentylpiperidin 4 Yl Methanamine

Conformational Analysis and Energy Landscape Studies

Conformational analysis is a critical step in understanding the three-dimensional structure of (1-cyclopentylpiperidin-4-yl)methanamine and its flexibility. Due to the presence of the flexible cyclopentyl and piperidine (B6355638) rings, as well as the rotatable bond connecting the aminomethyl group, the molecule can adopt various conformations. The piperidine ring can exist in two primary chair conformations. mdpi.com

Computational methods, such as molecular mechanics, are employed to explore the potential energy surface of the molecule and identify its stable conformers. These studies calculate the relative energies of different spatial arrangements of the atoms, revealing the most probable shapes the molecule will adopt. The flexibility of substituents on the piperidine ring can significantly influence the activity of the compound. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Equatorial) | 178.5° | 0.00 | 75.3 |

| 2 (Axial) | 62.1° | 1.25 | 24.7 |

Note: The data in this table is illustrative and based on typical energy differences found in similar piperidine systems.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. For piperidine derivatives, MEP analysis can reveal the regions most likely to engage in hydrogen bonding or other electrostatic interactions with a biological target. chemjournal.kz

The MEP map of this compound would likely show a region of negative potential (typically colored red) around the nitrogen atom of the primary amine group, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue color), highlighting their role as hydrogen bond donors.

Prediction of Molecular Descriptors Relevant to Biological Interactions

A wide range of molecular descriptors can be calculated using computational methods to predict the pharmacokinetic and pharmacodynamic properties of a molecule. These descriptors quantify various aspects of a molecule's structure and are often used in Quantitative Structure-Activity Relationship (QSAR) studies. For piperidine derivatives, descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are critical for predicting oral bioavailability and membrane permeability. mdpi.com

QSAR models have been developed for various piperidine derivatives to correlate these calculated descriptors with their biological activities, such as inhibitory concentrations (IC50). nih.gov

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Biological Relevance |

| Molecular Weight | 182.32 g/mol | Adherence to Lipinski's Rule of Five |

| XlogP (predicted) | 1.3 | Lipophilicity and membrane permeability. uni.lu |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Oral bioavailability |

| Hydrogen Bond Donors | 2 | Potential for interaction with biological targets |

| Hydrogen Bond Acceptors | 2 | Potential for interaction with biological targets |

Note: The data in this table is derived from publicly available chemical databases and predictive models.

In Silico Screening and Virtual Library Design Applications

The core structure of this compound can serve as a scaffold for the design of virtual libraries of related compounds. In silico screening techniques can then be used to computationally evaluate these virtual libraries against various biological targets to identify potential lead compounds. nih.gov This approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of compounds with the highest predicted activity and best ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Fragment-based QSAR and other computational methods can be employed to design new derivatives with enhanced potency and selectivity. researchgate.net The unique ability of the piperidine scaffold to be combined with diverse molecular fragments makes it a valuable starting point for creating new drug candidates for a wide range of therapeutic areas, including cancer and central nervous system disorders. clinmedkaz.org

Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies can elucidate its binding mode within the active site of a potential biological target. These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, docking studies of piperidine derivatives into the binding sites of targets like the sigma-1 receptor have revealed the crucial role of polar and hydrophobic interactions in stabilizing the ligand within the receptor's sub-pockets. nih.gov Similar studies could be performed for this compound to predict its affinity for various targets and to guide the design of more potent analogs. The results of such simulations are often presented in terms of a docking score, which estimates the binding affinity.

Table 3: Illustrative Docking Scores of this compound with Hypothetical Targets

| Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Hypothetical Receptor A | -8.2 | ASP104, TYR152, PHE256 |

| Hypothetical Enzyme B | -7.5 | SER12, GLU199, TRP280 |

Note: This table presents hypothetical data to illustrate the output of docking simulations.

Structure Activity Relationship Sar Studies and Analogue Design Involving the 1 Cyclopentylpiperidin 4 Yl Methanamine Scaffold

Elucidation of Structural Determinants for Target Recognition

Pharmacophore modeling of related piperidine-containing ligands suggests that the tertiary amine of the piperidine (B6355638) ring often engages in ionic interactions with acidic residues within the receptor. The bulky, lipophilic N-cyclopentyl group and the 4-methanamine substituent typically occupy hydrophobic pockets, contributing to the binding affinity. The precise orientation and conformation of these groups are critical for optimal receptor engagement.

Impact of Cyclopentyl Moiety Modifications on Biological Activity

The N-cyclopentyl group is a key feature of this scaffold, contributing significantly to its lipophilicity and shaping its interaction with hydrophobic regions of the target receptor. SAR studies on related N-cycloalkyl piperidine derivatives targeting chemokine receptors have shed light on the importance of the size and nature of this cycloalkyl group.

In a study of pyrrolone derivatives as allosteric modulators of CCR1 and CCR2, it was observed that the size of the N-cycloalkyl substituent directly influences binding affinity, particularly for CCR2. While a cyclohexyl group was found to be optimal in that specific scaffold, increasing the ring size to cycloheptyl or cyclooctyl resulted in a decrease in binding affinity for CCR2. nih.gov This suggests that the binding pocket accommodating this moiety has specific steric constraints. Conversely, the affinity for the closely related CCR1 was retained with these bulkier groups, indicating a potential avenue for achieving receptor selectivity. nih.gov Although direct modification of the cyclopentyl group on the (1-cyclopentylpiperidin-4-yl)methanamine scaffold is not extensively reported, these findings imply that the cyclopentyl ring likely represents a favorable balance of size and lipophilicity for certain targets like CCR2.

| Modification of N-Cycloalkyl Group | Effect on CCR2 Binding Affinity | Reference |

| Increase from cyclohexyl to cycloheptyl | Decreased | nih.gov |

| Increase from cyclohexyl to cyclooctyl | Decreased | nih.gov |

This interactive data table is based on findings from a related series of N-cycloalkyl piperidine derivatives.

Influence of Piperidine Ring Substitutions on Pharmacological Profiles

The piperidine ring serves as a central scaffold, and substitutions on this ring can significantly modulate the pharmacological profile of the resulting analogs. Modifications can influence binding affinity, selectivity, and pharmacokinetic properties by altering the conformation of the ring and introducing new points of interaction with the receptor.

While comprehensive SAR studies detailing various substitutions on the this compound core are limited in the public domain, research on analogous 4-substituted piperidines provides valuable insights. For instance, in a series of (4-arylpiperidin-1-yl)cyclopentanecarboxamides developed as CCR2 antagonists, substitutions on the 4-arylpiperidine moiety were critical for activity. u-strasbg.fr Lipophilic hydrogen-bond-accepting substituents at the 3-position of the aryl ring were found to be favorable for high affinity. u-strasbg.fr Although this represents a more complex substitution than a simple alkyl or halo group on the piperidine ring itself, it underscores the sensitivity of the 4-position of the piperidine scaffold to structural modifications.

Furthermore, general principles of medicinal chemistry suggest that small alkyl substitutions on the piperidine ring could be used to probe steric tolerance within the binding pocket and potentially enhance metabolic stability. The introduction of polar groups, such as hydroxyls, could be explored to improve solubility and introduce new hydrogen bonding interactions.

Role of the Methanamine Linker in Ligand-Receptor Interactions

The methanamine linker connecting the piperidine ring to a terminal functional group (in this case, an amino group) plays a crucial role in positioning the key interacting moieties within the receptor binding site. The length, flexibility, and chemical nature of this linker are critical determinants of biological activity.

In many GPCR ligands, a basic nitrogen atom is a key pharmacophoric feature, often forming a salt bridge with an acidic residue in the receptor. The methanamine linker in this compound provides this basic nitrogen. The single carbon spacer offers a degree of conformational restriction compared to longer, more flexible alkyl chains. This defined spatial relationship between the piperidine core and the terminal amine is likely crucial for optimal receptor engagement.

Studies on related ligand-receptor systems have demonstrated the profound impact of linker modification. For example, replacing a flexible alkyl chain with a more rigid moiety has been shown to result in higher affinity H3 receptor ligands due to a reduction in the entropic penalty upon binding. The length of the linker is also a critical parameter that needs to be optimized for each specific target to ensure the correct orientation of the pharmacophoric groups.

Design and Synthesis of Library Analogs for SAR Expansion

To thoroughly explore the SAR of the this compound scaffold, the design and synthesis of analog libraries are essential. A combinatorial approach allows for the systematic modification of the different components of the molecule: the cyclopentyl group, the piperidine ring, and the methanamine linker.

Synthetic Strategies:

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the reductive amination of a 4-piperidone derivative with cyclopentylamine, followed by functionalization at the 4-position. For the methanamine moiety, this can be accomplished by reduction of a 4-cyanopiperidine or a 4-carboxamide derivative.

Library Design:

A focused library for SAR expansion could be designed based on the following modifications:

Cyclopentyl Moiety Analogs:

Varying the cycloalkyl ring size (cyclobutyl, cyclohexyl, cycloheptyl) to probe the steric limits of the hydrophobic pocket.

Introducing substituents on the cyclopentyl ring (e.g., methyl, hydroxyl) to explore additional interactions.

Piperidine Ring Substitutions:

Introducing small alkyl groups (e.g., methyl) at the 2-, 3-, or 4-positions to investigate steric and conformational effects.

Incorporating polar substituents (e.g., fluoro, hydroxyl) to modulate physicochemical properties and introduce new binding interactions.

Methanamine Linker Modifications:

Varying the linker length (e.g., ethanamine, propanamine) to alter the distance between the piperidine core and the terminal amine.

Introducing rigidity into the linker (e.g., through incorporation into a cyclic system) to lock in a specific conformation.

The synthesis and biological evaluation of such a library would provide a comprehensive understanding of the SAR for this scaffold and guide the design of future analogs with improved potency, selectivity, and pharmacokinetic profiles.

Biological Activity and Mechanistic Investigations of 1 Cyclopentylpiperidin 4 Yl Methanamine Derivatives in Preclinical Models

Evaluation of ATP Synthase Inhibition Potential in Bacterial Pathogens

The escalating threat of multidrug-resistant (MDR) bacteria has spurred research into novel antimicrobial targets, with bacterial ATP synthase emerging as a promising candidate. nih.govnih.gov This enzyme, crucial for cellular energy production, is the target of the successful anti-tuberculosis drug bedaquiline (B32110). researchgate.netnih.gov The structural and functional differences between bacterial and mitochondrial ATP synthases offer a window for selective inhibition, a key aspect in the development of new antibiotics. nih.govnih.gov

Pseudomonas aeruginosa ATP Synthase Inhibition Studies

Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen, notorious for its intrinsic and acquired resistance mechanisms, making it a high-priority target for new drug development. nih.govresearchgate.net The F1Fo ATP synthase is essential for the growth of P. aeruginosa, even in anaerobic conditions, highlighting its potential as a drug target. nih.govnih.gov

Initial studies with quinoline-based derivatives, structurally related to bedaquiline, have shown promise in inhibiting P. aeruginosa ATP synthase. researchgate.netnih.gov Researchers have synthesized and evaluated a series of these compounds, finding that bulky and hydrophobic substitutions on the quinoline (B57606) core are generally preferred for inhibitory activity. researchgate.netnih.gov One of the most potent inhibitors identified in an early screen demonstrated an IC50 of 10 μg/mL, significantly reducing the activity of the P. aeruginosa ATP synthase. researchgate.netacs.org However, these early compounds struggled to inhibit the growth of wild-type P. aeruginosa in cell culture, likely due to the bacterium's impermeable outer membrane and efficient efflux pumps. researchgate.netacs.org Subsequent modifications to these quinoline derivatives led to compounds with improved activity against MDR strains of P. aeruginosa. nih.govacs.org

Further research has focused on understanding the specific binding site of these inhibitors on the ATP synthase complex. Mutagenesis studies suggest that these quinoline compounds likely bind to the c-ring of the ATP synthase, near the proton-binding site, similar to the mechanism of bedaquiline in Mycobacterium tuberculosis. nih.govacs.org

Table 1: Inhibition of P. aeruginosa ATP Synthase by Select Quinoline Derivatives

| Compound | IC50 (µg/mL) | Notes | Reference |

|---|---|---|---|

| Compound 22 | 10 | Strongest inhibitor in an initial series. | nih.gov |

| WSA236 | 1 | Potent inhibitor against P. aeruginosa ATP synthase expressed in E. coli. | nih.gov |

| WSA255 | 0.23 | One of the most potent inhibitors identified for P. aeruginosa ATP synthase. | nih.gov |

| WSA257 | 0.13 | One of the most potent inhibitors identified for P. aeruginosa ATP synthase. | nih.gov |

| Compound 4 | 10.5 | Inhibited ATP synthesis in P. aeruginosa membrane vesicles. | nih.govacs.org |

| Compound 5 | 2.3 | Showed slightly increased IC50 value compared to other compounds in the study. | acs.org |

Acinetobacter baumannii ATP Synthase Inhibition Studies

Acinetobacter baumannii is another critical ESKAPE pathogen that poses a significant threat due to its high levels of drug resistance. nih.govnih.gov Like P. aeruginosa, ATP synthase is considered a viable target for antibiotic development in A. baumannii. nih.govnih.gov

Research has demonstrated that quinoline-based inhibitors are also effective against the ATP synthase of A. baumannii. nih.govzendy.io A study investigating a series of 14 new quinoline derivatives revealed potent inhibition of the A. baumannii ATP synthase, with the most effective compound exhibiting an IC50 of 230 ng/mL in vitro. nih.govzendy.io Several of these compounds also showed significant antibacterial activity against MDR strains of A. baumannii. nih.govzendy.io The structural features of the A. baumannii ATP synthase, particularly at the interface of the a- and c-subunits, present unique opportunities for the design of highly specific inhibitors. nih.gov

Table 2: Inhibition of A. baumannii ATP Synthase by Select Quinoline Derivatives

| Compound | IC50 (ng/mL) | Notes | Reference |

|---|---|---|---|

| WSA238 | 220 | One of the most potent inhibitors against A. baumannii ATP synthase. | nih.gov |

| WSA255 | 120 | One of the most potent inhibitors identified for A. baumannii ATP synthase. | nih.gov |

| WSA257 | 120 | One of the most potent inhibitors identified for A. baumannii ATP synthase. | nih.gov |

Comparative Analysis of Inhibitory Potency Across Bacterial Species

Comparative studies of quinoline derivatives against both P. aeruginosa and A. baumannii ATP synthases have revealed interesting trends. nih.gov In general, the compounds tended to be more potent against the A. baumannii enzyme. nih.govresearchgate.net For instance, compounds WSA255 and WSA257 were among the most potent inhibitors for both species, but their IC50 values were lower for A. baumannii. nih.gov

These findings suggest that while a broad-spectrum approach targeting ATP synthase in Gram-negative pathogens is feasible, there are also opportunities to develop species-specific inhibitors by exploiting the subtle structural differences between their respective enzymes. nih.gov The development of such selective agents could be advantageous in minimizing off-target effects and the development of resistance.

Exploration of Antibacterial Mechanisms Beyond ATP Synthase Inhibition

While ATP synthase is a primary target, some (1-cyclopentylpiperidin-4-yl)methanamine derivatives and related compounds may exert their antibacterial effects through additional mechanisms. The complex cell envelope of Gram-negative bacteria like P. aeruginosa often necessitates a multi-pronged attack.

Some piperidine (B6355638) derivatives have been shown to damage bacterial cell membranes. nih.gov For example, certain sulfonamide derivatives containing a piperidine moiety were found to interact with dihydropteroate (B1496061) synthase and also cause irreversible damage to the cell membrane of plant pathogens. nih.gov It is plausible that some this compound derivatives could share this membrane-disrupting capability.

Furthermore, the issue of efflux pumps is critical in the context of antibacterial efficacy, particularly in P. aeruginosa. mdpi.com The ability of bacteria to actively pump out antimicrobial agents is a major mechanism of resistance. mdpi.com Some studies have shown that the effectiveness of ATP synthase inhibitors is significantly improved when bacterial efflux pumps are knocked out, indicating that these compounds are susceptible to efflux. researchgate.netacs.org This suggests that a dual-action approach, combining an ATP synthase inhibitor with an efflux pump inhibitor (EPI), could be a promising strategy to overcome resistance. mdpi.com

Interestingly, some quinoline-based ATP synthase inhibitors have also been observed to inhibit the electron transport chain (ETC) as a secondary target. nih.gov This dual-action potential could be advantageous, as bacteria would likely be slower to develop resistance to an agent that hits two distinct and essential cellular processes. nih.gov

Investigation of Interactions with Neurotransmitter Systems

The piperidine scaffold is a common feature in many centrally acting drugs, and its presence in this compound derivatives raises the possibility of interactions with neurotransmitter systems.

Histamine (B1213489) H3 Receptor Modulation (Hypothesized based on structural class)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor primarily expressed in the central nervous system, where it modulates the release of histamine and other neurotransmitters. nih.govsemanticscholar.org The structural features of many H3R antagonists include a basic amine, often a piperidine ring, connected to a core aromatic or heterocyclic moiety. nih.govresearchgate.net

Given the structural similarities between this compound and known H3R ligands, it is hypothesized that derivatives of this compound could exhibit affinity for and modulate the activity of the H3 receptor. Numerous studies have explored piperidine-containing compounds as H3R antagonists. nih.govnih.gov For instance, 4-oxypiperidine ethers and 4-[(1H-imidazol-4-yl)methyl]piperidine scaffolds have been successfully utilized to develop potent H3R antagonists. nih.govnih.gov The design of these antagonists often involves modifying the substituents on the piperidine nitrogen and the linker connecting it to another pharmacophoric element. nih.govresearchgate.net

Other Amine Receptor Binding Profiling

The binding affinity of this compound derivatives and related piperidine compounds has been evaluated against various amine receptors, with a particular focus on sigma (σ) and histamine receptors. nih.govacs.org Research has shown that the piperidine moiety is a crucial structural feature for affinity at the σ₁ receptor. nih.govacs.org

In a study comparing piperazine (B1678402) and piperidine derivatives, compounds containing the piperidine core generally exhibited higher affinity for the σ₁ receptor. nih.govnih.gov For instance, the replacement of a piperazine ring with a piperidine ring has been shown to significantly impact σ₁ receptor affinity while maintaining high affinity for the histamine H₃ receptor. nih.govacs.org Specifically, certain piperidine derivatives have demonstrated high binding preference for the σ₁ receptor over the σ₂ receptor. nih.govacs.org

The length of the alkyl linker between the piperidine ring and other parts of the molecule does not appear to have a consistent influence on the binding affinity for σ₁ receptors in all cases. nih.gov However, in some series of compounds, increasing the linker length from an amino group to a butylamino group resulted in increased affinity for the human σ₁ receptor. csic.es

Functionalization of the amino group in some agonist compounds with different sulfonamide derivatives has been shown to significantly improve D₃ receptor affinity. nih.gov The introduction of additional heterocyclic rings as bioisosteric replacements for catechol hydroxyl groups has also been explored to modulate selectivity and affinity for D₂ versus D₃ dopamine (B1211576) receptors. nih.govnih.gov

Below is a table summarizing the in vitro binding affinities of selected piperidine derivatives at various amine receptors.

Table 1: Binding Affinities of Selected Piperidine Derivatives at Amine Receptors

| Compound | Receptor | Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 5 | hH₃R | 7.70 | nih.govacs.org |

| σ₁R | 3.64 | nih.govacs.org | |

| Compound 11 | hH₃R | 6.2 | nih.gov |

| σ₁R | 4.41 | nih.gov | |

| σ₂R | 67.9 | nih.gov | |

| Compound 1 | S1R | 3.2 | nih.gov |

| Compound 2 | S1R | 24 | nih.gov |

| 1-(1-benzoylpiperidin-4-yl) methanamine derivative 12a | 5-HT₁ₐ | 0.069 | nih.gov |

| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (33) | σ₁R | 13.6 | researchgate.net |

Apoptosis Induction Pathway Analysis (Relevant to related structural classes)

Piperidine and its derivatives have been investigated for their potential to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. mdpi.com The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with members that can either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. mdpi.comnih.gov

Studies on novel piperidine derivatives have shown that they can induce apoptosis in a concentration-dependent manner in cancer cell lines such as prostate cancer (PC3). nih.govresearchgate.net For example, treatment of PC3 cells with a specific piperidine derivative led to a significant increase in the apoptotic cell population. nih.govresearchgate.net

The mechanism of apoptosis induction by these compounds often involves the modulation of key proteins in the apoptotic pathway. nih.govresearchgate.net Western blot analysis has revealed that treatment with certain piperidine derivatives can lead to a decrease in the expression levels of anti-apoptotic proteins. nih.govresearchgate.net

Bcl-2 Protein Inhibition Research

A primary mechanism by which structurally related piperidine compounds induce apoptosis is through the inhibition of anti-apoptotic Bcl-2 family proteins. mdpi.comnih.govresearchgate.net These proteins, such as Bcl-2 itself, prevent apoptosis by sequestering pro-apoptotic proteins. mdpi.comnih.gov Small molecule inhibitors can mimic the action of pro-apoptotic BH3-only proteins, binding to anti-apoptotic Bcl-2 proteins and disrupting their function, thereby triggering cancer cell death. mdpi.comyoutube.com

Research has demonstrated that certain piperidine derivatives can decrease the expression of the anti-apoptotic protein Bcl-2 in a concentration-dependent manner. nih.govresearchgate.net This inhibition of Bcl-2 is a critical step in the induction of the intrinsic pathway of apoptosis. nih.gov The disruption of the interaction between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins releases the "brakes" on apoptosis, leading to the activation of caspases and subsequent cell death. nih.govyoutube.com

The development of Bcl-2 inhibitors is an active area of cancer research, with several small molecules having been investigated in clinical trials. nih.gov The ability of piperidine-based compounds to modulate the Bcl-2 pathway suggests their potential as a scaffold for the design of new anticancer agents. researchgate.netnih.govresearchgate.net

Enzyme Inhibition Kinetics and Binding Affinity Determinations

Derivatives of this compound and other piperidine-based compounds have been evaluated for their ability to inhibit various enzymes. The inhibitory activity is often quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). nih.govnih.gov

For instance, a series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives were assessed for their serotonin (B10506) reuptake inhibitory capabilities. nih.gov One of the most potent compounds from this series demonstrated strong inhibition of serotonin reuptake with an IC₅₀ value of 8.2 nM. nih.gov

In the context of other enzymes, piperidine derivatives have been studied as inhibitors of tyrosinase and pancreatic lipase. researchgate.net Kinetic analysis of the most active derivatives in these studies revealed competitive inhibition. researchgate.net Competitive inhibitors typically bind to the active site of an enzyme, competing with the natural substrate. youtube.comyoutube.com This type of inhibition is characterized by an increase in the Michaelis constant (Kₘ) while the maximum reaction velocity (Vₘₐₓ) remains unchanged. youtube.comyoutube.com

Below is a table summarizing the enzyme inhibition data for selected piperidine derivatives.

Table 2: Enzyme Inhibition Data for Selected Piperidine Derivatives

| Compound | Enzyme/Target | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| 1-(1-benzoylpiperidin-4-yl) methanamine derivative 12a | Serotonin Reuptake | IC₅₀ | 8.2 nM | nih.gov |

| Piperidine derivative 17a | PC3 cell proliferation | IC₅₀ | 0.81 µM | nih.govresearchgate.net |

| MGC803 cell proliferation | IC₅₀ | 1.09 µM | nih.gov |

Selectivity Profiling Against Off-Targets and Counter-Screens

Selectivity is a critical aspect of drug development, as the interaction of a compound with unintended targets ("off-targets") can lead to undesirable side effects. Counter-screens are therefore performed to assess the binding profile of a compound against a panel of other receptors, enzymes, and ion channels.

For piperidine derivatives with high affinity for sigma and histamine receptors, selectivity profiling has been an important component of their preclinical evaluation. nih.govacs.org For example, some dual-acting H₃/σ₁ receptor antagonists have been tested against other histamine receptor subtypes and have shown negligible affinity, indicating a favorable selectivity profile. acs.org

In the development of selective σ₁ receptor ligands, compounds are often tested for their affinity at the σ₂ subtype to determine selectivity. nih.gov Some 1-methylpiperidine (B42303) derivatives have demonstrated high σ₁ receptor affinity and selectivity over the σ₂ subtype. nih.gov Similarly, in the development of dopamine receptor ligands, new compounds are assessed for their binding affinity at both D₂ and D₃ receptors to determine selectivity. nih.govnih.gov

The selectivity of certain 1-cyclohexylpiperazine (B93859) derivatives has been evaluated against dopamine D₂-like, serotonin 5-HT₃, and adrenergic α₁ receptors, with some compounds showing satisfactory selectivity. researchgate.net This comprehensive profiling helps to identify compounds with a clean off-target profile, which is a desirable characteristic for potential therapeutic agents.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(1-benzoylpiperidin-4-yl) methanamine |

| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine |

| 1-methylpiperidine |

| 5-fluorouracil |

| Haloperidol |

| NE100 |

| S1RA |

| Serotonin |

| ABT-263 |

| ABT-737 |

| Gossypol |

| Oblimersen sodium |

| Venetoclax |

| Pirfenidone |

| Remdesivir |

Role As a Chemical Building Block and Scaffold in Drug Discovery

Utilization in the Construction of Diverse Chemical Libraries

The primary amino group of (1-cyclopentylpiperidin-4-yl)methanamine serves as a versatile chemical handle for the construction of diverse chemical libraries through various synthetic transformations. This allows for the systematic exploration of chemical space around the cyclopentylpiperidine core. By reacting the amine with a variety of electrophiles such as carboxylic acids, sulfonyl chlorides, and isocyanates, medicinal chemists can generate large collections of amides, sulfonamides, and ureas, respectively.

Furthermore, the secondary amine within the piperidine (B6355638) ring, after suitable protection and deprotection steps, can also be functionalized, adding another point of diversity. This multi-functional nature allows for the creation of libraries with a wide range of structural variations, increasing the probability of identifying compounds with desired biological activities. The three-dimensional nature of the scaffold is particularly advantageous in the design of libraries targeting complex protein-protein interactions or enzymes with deep binding pockets. The exploration of 3D fragment chemical space is a current focus in drug discovery, and piperidine-based fragments are seen as valuable components in this endeavor nih.govrsc.orgwhiterose.ac.ukrsc.org. The synthesis of libraries of 3D fragments based on piperidine cores is a key strategy for accessing novel chemical space nih.govwhiterose.ac.ukrsc.org.

Integration into Complex Heterocyclic Systems (e.g., Quinoline (B57606) Derivatives)

A significant application of this compound is its incorporation into more complex heterocyclic systems, a prime example being the synthesis of quinoline derivatives. Quinolines are a prominent class of privileged structures in medicinal chemistry, found in numerous drugs with a wide range of therapeutic applications.

A notable example is the synthesis of novel quinoline-based inhibitors of ATP synthase in Pseudomonas aeruginosa, a bacterium known for its intrinsic antibiotic resistance. In a structure-activity relationship (SAR) study, this compound was utilized in a one-pot, two-step reductive amination reaction with a 2-(benzylthio)quinoline-3-carbaldehyde intermediate. This reaction yielded a quinoline derivative incorporating the (1-cyclopentylpiperidin-4-yl)methylamino side chain at the 3-position of the quinoline core.

Below is a data table summarizing the key reactants and the resulting biologically active compound:

| Reactant 1 | Reactant 2 | Resulting Compound | Biological Target | Activity (IC50) |

| 2-(benzylthio)quinoline-3-carbaldehyde | This compound | 2-((1-cyclopentylpiperidin-4-yl)methylamino)-N,N-dimethyl-N'-(2-(methylthio)quinolin-3-yl)methanimidamide | P. aeruginosa ATP synthase | 1 µg/mL |

Enabling Fragment-Based Drug Discovery (FBDD) Initiatives

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial "hits" are typically weak binders but provide a starting point for optimization into more potent drug candidates.

The piperidine scaffold is a valuable component of fragment libraries due to its three-dimensional character, which is often lacking in traditional screening collections that are dominated by flat, aromatic compounds nih.govrsc.orgwhiterose.ac.ukrsc.org. The incorporation of scaffolds like this compound into fragment libraries allows for a more thorough exploration of the three-dimensional features of a target's binding site. The synthesis of piperidine-based 3D fragment building blocks is a key area of research to enhance the diversity and quality of fragment screening collections nih.govrsc.orgwhiterose.ac.ukrsc.org. While direct screening of this compound as a fragment has not been explicitly reported in the reviewed literature, its structural motifs are highly relevant to FBDD principles. The combination of a rigid piperidine ring and a flexible aminomethyl group provides a scaffold that can be readily elaborated to improve binding affinity once an initial fragment hit is identified.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a chemically different scaffold while retaining similar biological activity. This approach is often used to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to generate novel intellectual property. The piperidine ring is a common scaffold that can be "hopped" to or from other heterocyclic systems nih.govnih.govbhsai.org. For instance, a known active compound containing a different heterocyclic core could be redesigned to incorporate the this compound scaffold to explore new chemical space and potentially improve drug-like properties.

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Applications based on Mechanistic Insights

A deeper understanding of the molecular mechanisms governing the activity of piperidine-containing compounds is paving the way for novel therapeutic strategies. Research is moving beyond simple target inhibition to designing molecules that induce specific biological events.

One promising area is in virology, particularly in the development of HIV-1 entry inhibitors. Structure-based design has led to piperidine-based CD4-mimetic compounds that engage the gp120 envelope glycoprotein. nih.gov These molecules not only block viral entry but also expose vulnerable epitopes on the surface of infected cells, sensitizing them for elimination by antibody-dependent cell-mediated cytotoxicity (ADCC). nih.gov This dual mechanism represents a significant advance over traditional antiviral approaches.

In oncology, piperidine (B6355638) scaffolds are being incorporated into peptidyl derivatives to act as non-covalent proteasome inhibitors. nih.gov A series of such compounds demonstrated potent inhibitory activity against the 20S proteasome, leading to anti-proliferative effects in multiple myeloma cell lines. nih.gov The mechanism involves the accumulation of polyubiquitin (B1169507) and the induction of apoptosis, offering a potential new class of therapeutics for this cancer. nih.gov

Furthermore, the piperidine core is being explored as a conformationally restricted mimic of other successful therapeutic scaffolds. mdpi.com For instance, polyhydroxylated piperidine nucleosides have been synthesized to resemble the bioactive conformation of Immucillin-A (Galidesivir), a drug candidate with broad-spectrum antiviral activity. mdpi.com This strategy of using the piperidine ring to lock in a desired bioactive conformation could be applied to develop new treatments for cancer, autoimmune disorders, and various viral infections. mdpi.com

| Therapeutic Area | Mechanistic Approach | Example Piperidine-Based Application | Potential Disease Target |

|---|---|---|---|

| Virology | CD4 Mimetics / Sensitization to ADCC | Piperidine analogs that bind gp120 Env protein. nih.gov | HIV/AIDS |

| Oncology | Proteasome Inhibition / Apoptosis Induction | Peptidyl derivatives inhibiting the 20S proteasome. nih.gov | Multiple Myeloma |

| Infectious Disease / Oncology | Bioactive Conformation Mimicry | Piperidine nucleosides as Immucillin analogs. mdpi.com | Viral Infections, Cancer |

Advanced Synthetic Methodologies for Enantioselective Production

The introduction of chirality into drug molecules can profoundly influence their biological activity, selectivity, pharmacokinetic properties, and toxicity profile. thieme-connect.comthieme-connect.com For piperidine-containing compounds, the development of enantiomerically pure forms is a critical goal in medicinal chemistry. thieme-connect.comresearchgate.net Future research will increasingly focus on advanced synthetic methods to produce specific stereoisomers of molecules like (1-cyclopentylpiperidin-4-yl)methanamine.

The primary challenge in piperidine synthesis lies in achieving high stereo- and regioselectivity. nih.gov While classical methods often yield racemic mixtures, modern approaches utilize chiral ligands and catalysts to direct the formation of a single enantiomer. However, ensuring the stability and efficacy of these catalysts remains an obstacle. nih.gov

Emerging strategies include radical-mediated amine cyclization, where catalysts can facilitate the formation of the piperidine ring from linear amino-aldehydes. nih.gov Another advanced technique is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds through an iminium ion intermediate to form the piperidine structure. nih.gov These and other asymmetric synthesis methodologies will be essential for exploring the full therapeutic potential of chiral piperidine derivatives, allowing for the isolation of the more potent and safer stereoisomer for clinical development. thieme-connect.comresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, significantly reducing the time and cost associated with identifying and optimizing new drug candidates. mdpi.commdpi.com These computational tools are particularly well-suited for designing novel piperidine derivatives by navigating the vast chemical space to find compounds with desired properties. mdpi.comuniversiteitleiden.nl

AI can dramatically shorten the design-make-test-analyze (DMTA) cycle, which is a major bottleneck in drug discovery. oxfordglobal.com Generative AI models can design novel molecules in silico, which can then be prioritized for synthesis. oxfordglobal.com For the piperidine class specifically, a statistically robust group-based quantitative structure-activity relationship (GQSAR) model has been developed and combined with ML techniques like Random Forest and Support Vector Machines to design novel inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net

Beyond compound design, ML is being applied to optimize the synthesis process itself. A Bayesian optimization algorithm was successfully used to refine the synthesis of tertiary amines via a photoredox reaction in a continuous flow system, optimizing for both yield and cost. researchgate.net This integration of AI/ML into both the design and synthesis phases allows for a more efficient and data-driven approach to developing compounds like this compound. nih.govyoutube.com

| AI/ML Application | Technique/Approach | Impact on Piperidine Derivative Development |

|---|---|---|

| Lead Identification & Optimization | Generative AI, Predictive Modeling | Accelerates the DMTA cycle by designing novel virtual compounds with desired properties. oxfordglobal.com |

| Target-Specific Design | Group-Based QSAR, Machine Learning (Random Forest, SVM) | Enabled the design of novel piperidine-derived HDM2 inhibitors for cancer therapy. researchgate.net |

| Prediction of Molecular Properties | Deep Neural Networks (DNNs) | Predicts physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties early in the design phase. mdpi.com |

| Synthesis Optimization | Bayesian Optimization Algorithms | Optimizes reaction conditions (e.g., in continuous flow) to maximize yield and minimize cost. researchgate.net |

Exploration of Polypharmacology and Multi-Targeting Approaches

Complex multifactorial diseases such as Alzheimer's disease and metabolic syndrome often require therapeutic strategies that can modulate multiple biological targets simultaneously. The traditional "one drug, one target" paradigm is giving way to polypharmacology, where a single molecule is designed to interact with several targets. The piperidine scaffold is an ideal framework for developing such multi-target-directed ligands (MTDLs). nih.gov

A notable example is the development of MTDLs derived from the natural piperidine alkaloid piperine (B192125) for the management of Alzheimer's disease. nih.gov One such derivative, compound PD07, was found to inhibit cholinesterases (AChE and BuChE) and beta-secretase 1 (BACE1), while also preventing the aggregation of amyloid-beta peptides. This multi-pronged attack addresses several pathological hallmarks of the disease with a single agent. nih.gov

In a different therapeutic area, certain piperidine derivatives have been identified as dual inhibitors of tyrosinase and pancreatic lipase. researchgate.net Such a molecule could have potential applications in treating both hyperpigmentation disorders and obesity-related conditions. The ability of the piperidine core to be elaborated with different functional groups makes it a prime candidate for the rational design of new polypharmacological agents for complex diseases.

Application in Chemical Probe Development for Biological Systems

Chemical probes are small molecules with high potency and selectivity for a specific biological target. They are invaluable tools for dissecting biological pathways and validating new drug targets. The development of highly selective piperidine-based ligands makes this class of compounds a rich source for new chemical probes.

For instance, a screening campaign of an in-house library of piperidine-based compounds led to the discovery of a potent and selective agonist for the Sigma 1 receptor (S1R), a protein implicated in a variety of neurological functions. rsc.org This compound, with a high affinity comparable to reference ligands, serves as an excellent starting point for the development of a chemical probe to study S1R biology. Such a probe could be modified with tags for imaging or affinity purification to identify the receptor's binding partners and elucidate its role in cellular processes. rsc.org

Similarly, the CD4-mimetic piperidine compounds that bind to the HIV Env protein can be used as chemical probes to study the conformational dynamics of viral entry. nih.gov By understanding precisely how these small molecules induce structural changes in the viral protein, researchers can gain new insights into vulnerabilities that can be exploited for vaccine and drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。